1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a naturally occurring compound primarily isolated from the plant Swertia mussotii. This compound belongs to the class of xanthones, which are polyphenolic compounds known for their diverse biological activities. The specific glycosylation pattern of this compound contributes to its unique properties and potential applications in various scientific fields.
The primary source of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is the plant Swertia mussotii, which has been traditionally used in herbal medicine. This plant is known for its therapeutic properties, particularly in treating liver-related ailments and as an anti-inflammatory agent.
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is classified as a xanthone glucoside. Xanthones are characterized by their tricyclic structure and are often found in various plants, fungi, and lichens. The presence of methoxy and hydroxyl groups enhances their biological activity and solubility.
The synthesis of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone typically involves extraction from natural sources rather than synthetic production due to its complex structure. The extraction process usually includes solvent extraction techniques followed by purification methods such as chromatography.
The extraction from Swertia mussotii involves:
The molecular formula of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is C27H32O16, with a molecular weight of approximately 612.5 g/mol. The compound features a complex structure with multiple hydroxyl and methoxy groups attached to the xanthone core.
InChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1This structural representation indicates the arrangement of atoms within the molecule and highlights functional groups that may contribute to its biological activity.
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone can undergo various chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend on reaction conditions such as temperature and solvent choice.
The mechanism of action for 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone involves its ability to interact with biological targets within cells:
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is typically a yellow crystalline solid. Its solubility in water is limited due to its complex structure but improves in organic solvents like ethanol.
Key chemical properties include:
These properties influence its behavior in biological systems and applications in pharmaceuticals.
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone has several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6